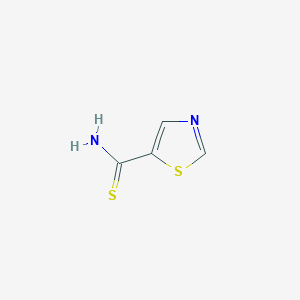

Thiazole-5-carbothioamide

Description

Properties

IUPAC Name |

1,3-thiazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOSVQVYQHMPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712409 | |

| Record name | 1,3-Thiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409110-07-2 | |

| Record name | 1,3-Thiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Thiazole-5-carbothioamide

Abstract

This technical guide provides a comprehensive, field-proven overview for the synthesis and characterization of thiazole-5-carbothioamide, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. The thiazole nucleus is a privileged structure in numerous pharmacologically active agents, and the incorporation of a carbothioamide moiety offers unique physicochemical properties for molecular design. This document moves beyond a simple recitation of protocols to explain the underlying causality of experimental choices. We detail robust synthetic routes, including the foundational Hantzsch synthesis to form the thiazole core, subsequent functional group transformations to install the C5-carboxamide, and the critical thionation step to yield the target carbothioamide. Each stage is accompanied by step-by-step protocols and validated by a thorough discussion of state-of-the-art characterization techniques, ensuring a self-validating workflow from starting materials to the final, purified compound.

Introduction: The this compound Scaffold in Modern Drug Discovery

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that is a cornerstone of medicinal chemistry.[1][2] It is a key structural component in a wide array of therapeutic agents, including antimicrobials, anti-inflammatory agents, and oncology drugs.[3][4] The planarity and electron distribution of the thiazole ring facilitate diverse interactions with biological targets.

The carbothioamide (-CSNH₂) functional group, a thio-analogue of the more common carboxamide, provides distinct advantages in drug design. Its unique properties include:

-

Enhanced Hydrogen Bonding: The thioamide group can act as both a hydrogen bond donor and acceptor, often with different geometries and strengths compared to its amide counterpart.

-

Increased Lipophilicity: The substitution of oxygen with sulfur generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metal Chelation: The "soft" sulfur atom is an effective ligand for various metal ions, a property leveraged in the design of metalloenzyme inhibitors.[5]

-

Spectroscopic Handle: The C=S bond possesses unique spectroscopic signatures, particularly in IR and ¹³C NMR spectroscopy, that aid in characterization.[6]

This guide provides a logical and detailed pathway for the synthesis of a substituted this compound, beginning with the construction of the heterocyclic core and culminating in its complete analytical characterization.

Synthetic Strategy: A Multi-Stage Approach

The synthesis of this compound is not typically a single reaction but a multi-step sequence. A robust strategy involves first constructing a stable precursor, such as a thiazole-5-carboxylate ester, which is then elaborated to the final thioamide. This approach allows for purification at intermediate stages, ensuring high purity of the final product.

The overall workflow can be visualized as follows:

Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (7.6 g, 0.1 mol) and absolute ethanol (100 mL).

-

Reaction Initiation: Stir the mixture to dissolve the thiourea. Once dissolved, add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise to the solution at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

-

Work-up: Cool the reaction mixture to room temperature. A precipitate of the product (as the hydrochloride salt) will form.

-

Neutralization & Isolation: Pour the cooled mixture into 200 mL of cold water and stir. Slowly add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~8. This neutralizes the HCl salt and precipitates the free base.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound as a pale yellow solid. Further purification can be achieved by recrystallization from ethanol. [7]

Part 2: Elaboration to the Carbothioamide

With the core heterocyclic ester in hand, the next stage involves converting the ester group into the target carbothioamide. This is achieved in a three-step sequence: saponification, amide coupling, and thionation.

Step 2.2.1: Saponification to the Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

-

Protocol: Dissolve the ethyl 2-amino-4-methylthiazole-5-carboxylate (0.1 mol) in ethanol (100 mL). Add an aqueous solution of sodium hydroxide (2.0 M, 60 mL, 0.12 mol) and heat the mixture to reflux for 1-2 hours until TLC indicates the disappearance of the starting material. Cool the reaction to room temperature, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water. Acidify to pH 3-4 with cold 2M HCl. The carboxylic acid will precipitate and can be collected by filtration.

Step 2.2.2: Amide Coupling to the Carboxamide

The carboxylic acid is coupled with an amine source (in this case, ammonia) to form the carboxamide. Modern peptide coupling reagents are employed for high efficiency and mild conditions.

Causality Behind Experimental Choices:

-

Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. [8]1-Hydroxybenzotriazole (HOBt) is added as an auxiliary reagent to form a more reactive HOBt-ester intermediate, which minimizes side reactions and suppresses racemization if chiral centers are present. [9][10]

-

Protocol: To a stirred solution of the thiazole-5-carboxylic acid (0.1 mol) in anhydrous N,N-Dimethylformamide (DMF, 200 mL) at 0 °C, add HOBt (15 g, 0.11 mol) and EDC-HCl (21 g, 0.11 mol). Stir for 30 minutes. Add ammonium chloride (6 g, 0.11 mol) followed by the dropwise addition of a base such as N,N-Diisopropylethylamine (DIPEA, 0.22 mol). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxamide, which can be purified by column chromatography or recrystallization. [11]

Step 2.2.3: Thionation to the Carbothioamide

This is the critical, defining step of the synthesis. The oxygen atom of the carboxamide is replaced with a sulfur atom using a thionating agent.

Causality Behind Experimental Choices:

-

Reagent: Lawesson's Reagent (LR) is the most widely used and reliable reagent for this transformation. [12]It is preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀) because it operates under milder conditions and often gives cleaner reactions with higher yields. [13][14]The mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate, which then collapses to form the desired C=S bond and a stable P=O byproduct. [12]* Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are used to ensure the reaction goes to completion and to prevent hydrolysis of the reagent. [15]

Caption: Thionation of a carboxamide using Lawesson's Reagent.

-

Protocol: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the thiazole-5-carboxamide (0.1 mol) in anhydrous toluene (250 mL). Add Lawesson's Reagent (22.2 g, 0.055 mol, 0.55 equivalents) in one portion. Heat the mixture to reflux (approximately 110 °C) and maintain for 2-5 hours, monitoring by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. The crude residue can be purified directly by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the final this compound. [16][17]

Comprehensive Characterization and Data Interpretation

Unambiguous characterization is essential to confirm the structure and purity of the final product. A combination of spectroscopic and analytical methods should be employed.

| Technique | Expected Observation for this compound | Rationale / Interpretation |

| ¹H NMR | • Thiazole C2-H: Singlet, δ 8.5-9.0 ppm• -CSNH₂: Two broad singlets, δ 9.0-10.0 ppm• Other substituent protons in expected regions. | The thiazole proton is deshielded by the aromatic ring current. The thioamide N-H protons are typically broad due to quadrupole coupling and exchange; their downfield shift is characteristic. |

| ¹³C NMR | • C=S (Thioamide): δ 195-210 ppm• C2, C4, C5 (Thiazole): δ 140-170 ppm | The C=S carbon is a key diagnostic signal, appearing significantly downfield from a typical amide C=O (~170 ppm) due to lower electronegativity and paramagnetic effects of sulfur. [6][18] |

| IR Spectroscopy | • N-H stretch: 3400-3100 cm⁻¹ (often two bands)• C=N stretch (Thiazole): ~1550 cm⁻¹• Thioamide B band (C-N stretch): ~1300 cm⁻¹• Thioamide G band (C=S stretch): 850-600 cm⁻¹ | The absence of a strong C=O stretch (~1680 cm⁻¹) and the presence of characteristic thioamide bands confirm the thionation. The C=S stretch is often weak and coupled with other vibrations. [19][20] |

| Mass Spec (HRMS) | • Molecular ion peak [M+H]⁺ corresponding to the exact calculated mass. | High-Resolution Mass Spectrometry provides unambiguous confirmation of the elemental formula. |

| Elemental Analysis | • %C, %H, %N, %S values within ±0.4% of calculated values. | Confirms the empirical formula and serves as a final check of purity. |

| Melting Point | • A sharp, defined melting range. | A narrow melting range is a strong indicator of high sample purity. |

Purification and Final Validation

-

Column Chromatography: This is the primary method for purifying the crude product after synthesis, especially after the thionation step, to remove residual Lawesson's reagent byproducts. [7]* Recrystallization: For obtaining a highly crystalline, analytically pure sample, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is the method of choice.

-

Purity Assessment: Final purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally demonstrating >95% purity for use in biological assays.

Conclusion

This guide has outlined a robust and logical synthetic pathway for the preparation of this compound derivatives, grounded in well-established chemical principles. By starting with the Hantzsch synthesis to build the thiazole core and proceeding through a controlled sequence of functional group interconversions, researchers can reliably access this valuable chemical scaffold. The emphasis on the causality behind procedural choices, coupled with detailed protocols and a comprehensive characterization strategy, provides a self-validating framework for scientists in the field of drug discovery and organic synthesis.

References

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]

-

Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Apollo - University of Cambridge Repository. [Link]

-

Fathalla, W., Ali, I. A. I., & Pazdera, P. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 23(1), 156. [Link]

-

Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Scilit. [Link]

-

Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]

-

De, S. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(41), 5325-5328. [Link]

-

Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. [Link]

-

Ghattas, A.-B. A., & El-Gazzar, M. G. (2011). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. Letters in Organic Chemistry, 8(7), 495-498. [Link]

-

Miller, M. J., & Fusetani, N. (2013). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research, 46(11), 2635–2645. [Link]

-

Ghattas, A.-B. A., & El-Gazzar, M. G. (2011). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. ResearchGate. [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson’s Reagent-Mediated Chemoselective Thionation−Cyclization of Functionalized Enamides. The Journal of Organic Chemistry, 78(14), 7125–7135. [Link]

-

Kalinski, C., et al. (2010). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]

-

Szymański, P., et al. (2021). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 26(21), 6695. [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

-

Bîcu, E., et al. (2011). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. ResearchGate. [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. ResearchGate. [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

Li, J. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

El-Faham, A., et al. (2016). Thiazole Synthesis by Thionation of C=O to C=S. ResearchGate. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Sun, C., et al. (2012). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 345(8), 649-656. [Link]

-

ChemTube3D. (n.d.). Thiazole Formation - Thioamides. ChemTube3D. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

-

da Silva, J. C., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of the Brazilian Chemical Society, 29(12), 2536-2545. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

-

Desseyn, H. O., et al. (1978). The Characteristic Pattern of Thioamides in Infrared and Raman Spectra. Applied Spectroscopy, 32(1), 101-105. [Link]

-

Isaksson, J., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 73-76. [Link]

-

Bouherrou, O., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2465. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Organic Chemistry Portal. [Link]

-

Georgiadis, D., & Detsi, A. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 8(11), 2755–2801. [Link]

-

Salem, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7320. [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Tomassetti, M., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. ResearchGate. [Link]

-

Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42. [Link]

- Google Patents. (2012). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. peptide.com [peptide.com]

- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lawesson's Reagent [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Bentham Science [eurekaselect.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. scispace.com [scispace.com]

- 20. OPG [opg.optica.org]

Spectroscopic Analysis of Novel Thiazole-5-carbothioamide Derivatives: A Senior Application Scientist's Guide to Structural Elucidation

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of Thiazole-5-carbothioamides

The thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active compounds.[1][2] When functionalized with a carbothioamide (thioamide) group at the 5-position, these derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][3][4][5] As researchers in drug discovery and development synthesize novel analogues in this chemical space, the unambiguous confirmation of their molecular structure is paramount.[6] Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible biological data.

This guide moves beyond a simple recitation of techniques. As a senior application scientist, my objective is to provide an in-depth, logical framework for the spectroscopic analysis of these specific derivatives. We will explore not only how to use each technique but why specific experimental choices are made and how the data from multiple methods are synergistically integrated to build an irrefutable structural proof. This document is designed for researchers, chemists, and drug development professionals who require a robust and self-validating system for compound characterization.

An Integrated Workflow for Structural Verification

The characterization of a novel compound is not a linear process but an investigative workflow where each piece of data informs the next step. The most efficient approach involves a multi-spectroscopic platform to gain orthogonal insights into the molecule's constitution.

Caption: Integrated Spectroscopic Analysis Workflow.

Mass Spectrometry (MS): The First Gate of Verification

Mass spectrometry is the initial and most crucial step, as it provides the molecular weight (MW) and, with high resolution, the elemental formula of the synthesized compound.

Causality Behind the Choice: Before investing time in detailed structural analysis, we must first confirm that the reaction produced a compound of the expected molecular weight. MS is the fastest and most direct method to verify this. For Thiazole-5-carbothioamide derivatives, it also offers a unique validation point: the natural isotopic abundance of sulfur.

Interpreting the Data:

-

Molecular Ion Peak (M⁺ or [M+H]⁺): This peak confirms the molecular weight of the compound. Given the presence of nitrogen, the Nitrogen Rule is a useful check; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]

-

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF or Orbitrap provide a highly accurate mass measurement (to within 5 ppm). This allows for the unambiguous determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

-

Isotope Pattern: Sulfur has a significant isotope, ³⁴S, with a natural abundance of approximately 4.2%. This results in a characteristic M+2 peak that is roughly 4.4% of the intensity of the main molecular ion peak. Observing this pattern is strong evidence for the presence of a single sulfur atom in the molecule.

-

Fragmentation Analysis: The way the molecule breaks apart upon ionization (fragmentation) provides clues to its structure. Common fragmentation patterns for this class of compounds may involve the loss of the thioamide group or cleavage of the thiazole ring.[8][9]

Table 1: Key Mass Spectrometry Data for this compound

| Feature | Expected Observation | Significance |

| Molecular Ion | Peak corresponding to the calculated MW | Confirms successful synthesis of the target molecule. |

| HRMS | Mass accuracy < 5 ppm | Provides the exact elemental formula (CₓHᵧN₂S₂). |

| Isotope Peak | [M+2]⁺ peak at ~4.4% intensity of [M]⁺ | Confirms the presence of one sulfur atom. |

| Key Fragments | Loss of •SH, NH₃, or CSNH₂ | Suggests the presence and location of the thioamide group. |

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode, as the nitrogen atoms in the thiazole ring are readily protonated.

-

Data Acquisition: Infuse the sample directly into the mass spectrometer. Acquire data over a mass range that comfortably includes the expected molecular weight.

-

Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula and compare it with the theoretical value. Verify the presence and relative intensity of the [M+H+2]⁺ isotope peak.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Once the molecular formula is confirmed, IR spectroscopy provides a rapid and non-destructive method to verify the presence of key functional groups that define the this compound scaffold.

Causality Behind the Choice: This technique acts as a crucial qualitative check. The IR spectrum will immediately confirm whether the characteristic vibrational modes of the thioamide and thiazole moieties are present in the final product. The absence of certain bands (e.g., a strong C=O band from a starting material) can also confirm the reaction's completion.

Interpreting the Data:

-

N-H Stretching: The primary thioamide (-CSNH₂) group will show one or two bands in the 3100-3400 cm⁻¹ region.[8][10]

-

Aromatic C-H Stretching: A weak band just above 3000 cm⁻¹ is indicative of the C-H bond on the thiazole ring.

-

C=N and C=C Stretching: The thiazole ring vibrations appear in the 1400-1650 cm⁻¹ region.[11]

-

Thioamide Bands: The thioamide group does not have a pure "C=S" stretching vibration. Instead, its character is distributed over several bands due to vibrational coupling.[12]

-

Thioamide B Band: Around 1500-1550 cm⁻¹, has a major contribution from N-H bending and C-N stretching.

-

Thioamide G Band: Often found in the 600-800 cm⁻¹ range, this band has a significant contribution from C=S stretching and is a key diagnostic feature.[12]

-

Table 2: Characteristic IR Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

| Thioamide N-H | Stretching | 3100 - 3400 | Medium to Strong, often broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Thiazole Ring | C=N / C=C Stretching | 1400 - 1650 | Medium to Strong |

| Thioamide C-N | Stretching (coupled) | ~1200 - 1400 | Strong |

| Thioamide C=S | Stretching (coupled) | ~600 - 800 | Medium |

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the dry, purified solid compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

-

Analysis: Identify the key absorption bands and compare them to expected values for the target structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for the definitive elucidation of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

Causality Behind the Choice: While MS confirms the formula and IR confirms functional groups, only NMR can definitively establish the precise arrangement and connectivity of atoms, including crucial details like regiochemistry. For novel compounds, 2D NMR experiments (like COSY and HSQC/HMBC) are not optional; they are essential for building a self-validating structural proof.

Interpreting the ¹H NMR Spectrum:

-

Thiazole Proton: The single proton on the thiazole ring (at C2 or C4, depending on substitution) is highly deshielded by the ring's aromaticity and the electron-withdrawing nature of the nitrogen and sulfur atoms. It typically appears as a sharp singlet in the δ 7.5-9.0 ppm range.[13][14][15]

-

Thioamide Protons (-CSNH₂): These protons are often observed as two separate broad singlets due to hindered rotation around the C-N bond. Their chemical shift is highly dependent on solvent and concentration but is typically found downfield (δ 8.0-10.5 ppm).[10][13]

-

Substituent Protons: Protons on other groups attached to the molecule will appear in their expected regions, and their coupling patterns will provide information about adjacent protons.

Interpreting the ¹³C NMR Spectrum:

-

Thioamide Carbonyl (C=S): This is the most downfield carbon in the spectrum, typically appearing in the δ 160-190 ppm range.[16] Its identification is a key confirmation of the thioamide group.

-

Thiazole Carbons: The carbons of the thiazole ring have characteristic shifts, generally appearing in the δ 110-160 ppm range. The carbon attached to the thioamide group (C5) and the carbon between the heteroatoms (C2) are typically the most downfield.

Table 3: Typical NMR Chemical Shifts (δ) for a this compound Core

| Atom | Nucleus | Typical Chemical Shift (ppm) in DMSO-d₆ | Notes |

| Thiazole H | ¹H | 8.0 - 9.0 | Singlet, sharp |

| Thioamide NH₂ | ¹H | 8.0 - 10.5 | Two broad singlets |

| Thioamide C=S | ¹³C | 160 - 190 | Key downfield signal |

| Thiazole C-S | ¹³C | 140 - 160 | C5, attached to thioamide |

| Thiazole C-N | ¹³C | 115 - 150 | Other ring carbons |

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often an excellent choice as it effectively dissolves many polar organic compounds and shifts exchangeable protons (like N-H) downfield, away from other signals.[13]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

2D NMR (if required): For any novel structure, acquiring a COSY (to establish H-H correlations) and an HSQC (to link protons to their directly attached carbons) is standard practice. An HMBC spectrum is invaluable for establishing long-range (2-3 bond) C-H correlations, which pieces the entire molecular puzzle together.

-

Analysis: Integrate the ¹H signals to determine proton ratios. Assign all ¹H and ¹³C signals based on chemical shifts, coupling patterns, and 2D correlations to build a complete and validated structure.

Caption: Logic of 2D NMR for structural validation.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is directly related to the extent of π-conjugation.

Causality Behind the Choice: While not a primary tool for definitive structural proof, UV-Vis is an excellent complementary technique. The position of the maximum absorbance (λ_max) is highly sensitive to the overall conjugated system of the molecule. Changes in λ_max across a series of analogues can be correlated with structural modifications, providing valuable data for SAR studies and confirming that the electronic nature of the compound is consistent with its proposed structure.

Interpreting the Data:

-

Thiazole-containing aromatic systems typically exhibit strong π → π* transitions. For this compound derivatives, the λ_max is expected to be in the 350-410 nm range, though this can shift significantly based on other substituents on the ring.[17]

-

The presence of auxochromes (electron-donating groups) or extending the conjugation will typically cause a bathochromic shift (to longer wavelengths), while disrupting the conjugation will cause a hypsochromic shift (to shorter wavelengths).

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dioxane).[18] Serially dilute this solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Data Acquisition: Calibrate the spectrophotometer with the blank. Then, measure the absorbance of the sample solution across the UV-Vis range (typically 200-800 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion: A Commitment to Scientific Integrity

The robust characterization of novel this compound derivatives is not merely an academic exercise; it is a foundational requirement for successful drug development. By employing an integrated spectroscopic workflow—beginning with MS for molecular formula confirmation, followed by IR for functional group identification, and culminating in definitive NMR analysis for structural mapping—researchers can ensure the scientific integrity of their work. Each technique provides a layer of evidence, and together they form a self-validating system that generates the high-quality, reliable data necessary to make critical decisions in the progression of a drug discovery project. This rigorous approach mitigates risk, builds confidence in biological outcomes, and ultimately accelerates the path toward new therapeutic agents.

References

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 8. mdpi.com [mdpi.com]

- 9. Electron ionization-induced mass spectral study of 5-methylenecarboxy (5-methylenecarbonylalkoxy)-2-thio-(2-alkoxycarbonylalkylthio)uracils and 3-oxothiazolo-[3,2-a]-pyrimidin-6-methylenecarbonylalkoxy-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 15. Thiazole - Wikipedia [en.wikipedia.org]

- 16. dspace.ncl.res.in [dspace.ncl.res.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Crystal Structure Determination of Thiazole-5-carbothioamide Analogues: From Synthesis to Structural Insight

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-based scaffolds are cornerstones in modern medicinal chemistry, with thiazole-5-carbothioamide and its analogues demonstrating significant therapeutic potential as anticancer, antioxidant, and kinase inhibitors.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, making high-resolution structural elucidation an indispensable step in the drug discovery pipeline. Accurate knowledge of a molecule's crystal structure provides the definitive evidence needed for understanding structure-activity relationships (SAR), validating computational models, and guiding lead optimization.[4][5] This guide offers a comprehensive, field-proven walkthrough of the entire process of single-crystal X-ray structure determination for this compound analogues, from the foundational requirement of high-quality crystal growth to the final interpretation of structural data and its application in rational drug design.

Part 1: The Foundation – High-Quality Crystal Growth

The most powerful diffraction experiment will fail without a suitable single crystal. This initial stage is often the most challenging and rate-determining step in the entire process of structure determination.[4] The objective is to coax a highly purified compound from a solution into a solid state with a perfectly ordered, repeating three-dimensional lattice. This is achieved by guiding the solution slowly toward a state of minimal solubility, allowing molecules the time to arrange themselves into a low-energy, crystalline form.[4]

The Primacy of Purity

Before any crystallization attempt, the absolute purity of the this compound analogue must be rigorously confirmed. Impurities, including residual solvents or by-products from synthesis, can act as "defects" that disrupt the growth of a uniform crystal lattice, leading to poorly diffracting or unusable crystals.

-

Causality: Impurities can co-crystallize with the target molecule or inhibit growth altogether by adsorbing onto the surface of a growing crystal. This is why a clean baseline, often confirmed by techniques like high-field ¹H NMR and elemental analysis, is a non-negotiable prerequisite.[1][6]

Methodologies for Growing Diffraction-Quality Crystals

For small organic molecules like thiazole derivatives, several accessible yet powerful techniques can be employed. The key is to minimize the number of nucleation sites to encourage the growth of fewer, larger crystals.[6]

Experimental Protocol: General Crystallization Screening

-

Preparation: Ensure all glassware is scrupulously clean and, if possible, rinsed with a dust-free solvent (e.g., filtered acetone) and dried.

-

Solubility Screening: Begin by testing the solubility of a small amount of the purified compound (1-2 mg) in a range of solvents (0.1-0.2 mL) covering different polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.[6]

-

Solution Preparation: Prepare a nearly saturated solution of the compound (5-10 mg) in the chosen solvent or solvent system. Gentle warming can be used to aid dissolution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) directly into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[6]

-

Initiate Growth: Employ one of the following methods:

-

Method A: Slow Evaporation: Cover the vessel with a cap containing a few pinholes or with paraffin film pierced by a needle. Place the vessel in a vibration-free location and allow the solvent to evaporate over several days to weeks.[6]

-

Expert Insight: This method works best with solvents of moderate volatility. A solvent that evaporates too quickly will cause the compound to crash out of solution as a powder, while one that is too slow may require excessive time.

-

-

Method B: Solvent Layering (Vapor Diffusion): In a narrow vessel like an NMR tube, dissolve the compound in a small amount of a dense solvent in which it is highly soluble. Carefully and slowly layer a less dense "anti-solvent" (in which the compound is poorly soluble but which is miscible with the first solvent) on top.[7] Cap the vessel and leave it undisturbed. Crystals will form at the interface as the solvents slowly diffuse into one another.

-

Expert Insight: The ratio of solvent to anti-solvent is a critical variable. A good starting point is a 1:4 or 1:5 ratio.[6]

-

-

Method C: Slow Cooling: Prepare a saturated solution at a slightly elevated temperature. Insulate the vessel (e.g., by placing it in a Dewar flask filled with warm water or in a styrofoam box) to ensure cooling occurs as slowly as possible over 24-48 hours.[7]

-

Expert Insight: This technique is particularly effective for compounds that show a significant change in solubility with temperature.

-

-

-

Patience and Observation: Do not disturb the experiments. Check for crystal growth periodically (e.g., every few days) without moving the vessel. Patience is a critical reagent in crystallization.[6]

Part 2: The Core Technique – Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive, "gold standard" analytical technique for determining the precise three-dimensional structure of a molecule.[8] It provides unambiguous information on atomic positions, bond lengths, bond angles, and stereochemistry, which are invaluable for understanding a compound's properties.[9]

The SC-XRD Experimental Workflow

The journey from a physical crystal to a refined 3D model follows a well-defined, multi-stage process. Each step is built upon the successful completion of the previous one, forming a self-validating system of analysis.

Caption: The workflow of single-crystal X-ray diffraction analysis.

Step-by-Step Methodology and Rationale

Protocol: From Crystal to Structure

-

Crystal Selection and Mounting:

-

Method: Under a polarized light microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is well-formed, has sharp edges, and shows uniform extinction under cross-polarized light. Using a micro-tool, carefully pick up the crystal and mount it on the tip of a glass fiber or a cryo-loop, which is then attached to a goniometer head.

-

Causality: The quality of the crystal directly dictates the quality of the diffraction data. A single, non-twinned crystal is essential for an unambiguous structure determination. Poorly formed or cracked crystals will produce weak, smeared, or multiple diffraction patterns that are difficult or impossible to analyze.

-

-

Data Collection:

-

Method: The mounted crystal is placed in a modern X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms. A fine, monochromatic beam of X-rays is directed at the crystal. The crystal is then rotated through a series of angles, and for each orientation, a sensitive detector (like a CCD or CMOS sensor) records the positions and intensities of the diffracted X-ray beams.[9]

-

Causality: Cooling the crystal improves data quality by reducing atomic vibrations, which leads to sharper diffraction spots and allows for the collection of data to higher resolution. Rotating the crystal ensures that data from all possible lattice planes are collected, yielding a complete and redundant dataset necessary for accurate structure determination.[10]

-

-

Data Processing (Integration and Scaling):

-

Method: Specialized software is used to process the raw diffraction images. This involves determining the dimensions and symmetry of the unit cell (the basic repeating block of the crystal), indexing each diffraction spot with its unique Miller indices (h,k,l), and integrating the intensity of each spot. The intensities are then scaled and corrected for experimental factors.

-

Causality: This crucial step converts the visual diffraction pattern into a numerical reflection file (h, k, l, intensity, and standard uncertainty). This file is the direct experimental data that will be used to solve and refine the crystal structure.

-

-

Structure Solution (Solving the "Phase Problem"):

-

Method: The fundamental challenge in crystallography is that while the intensities of the diffracted beams are measured, their phase information is lost. For small molecules like thiazole derivatives, this "phase problem" is typically solved computationally using Direct Methods. These statistical methods identify relationships between the phases of the strongest reflections to generate an initial set of phases.

-

Causality: An electron density map, which is essentially a 3D picture of where the electrons (and thus atoms) are located, can only be calculated using a Fourier transform that requires both amplitudes (derived from intensities) and phases. Solving the phase problem provides the missing key to generating the first, rough map of the molecule.

-

-

Structure Refinement:

-

Method: An initial atomic model is built into the electron density map from the solution step. This model is then refined using an iterative non-linear least-squares process. In each cycle, the atomic coordinates, displacement parameters (describing thermal motion), and other variables are adjusted to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.

-

Causality: Refinement is the process of optimizing the structural model to best fit the experimental evidence. This process dramatically improves the precision and accuracy of the atomic positions, resulting in reliable bond lengths and angles. The quality of the fit is monitored using metrics like the R-factor (R1).

-

-

Validation and Finalization:

-

Method: The final refined model is rigorously validated to ensure it is chemically sensible and accurately reflects the data. Hydrogen atoms are typically added to the model at calculated positions. The final model is checked for any unusually large residual electron density peaks or other anomalies. The complete structural information is compiled into a standardized Crystallographic Information File (CIF).

-

Causality: Validation is a critical quality control step. It confirms that the refined structure is not just a mathematical minimum but a chemically correct representation, ensuring the trustworthiness and reliability of the final model.

-

Part 3: Data Interpretation and Application in Drug Discovery

The result of a successful crystal structure determination is a CIF, a rich data file containing the blueprint of the molecule in the solid state. For a drug development professional, this file is a source of profound insight.

Key Structural Insights from a Real-World Analogue

Let's consider the published crystal structure of a 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (a close analogue to our topic).[1] The crystallographic data provides a wealth of quantitative information that can be summarized for clarity.

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell.[11] |

| Unit Cell Dimensions | a = 7.87 Å, b = 15.97 Å, c = 11.98 Å, β = 100.28° | The dimensions of the repeating box that builds the crystal.[11] |

| Key Bond Lengths | C=O: ~1.23 Å, C-N (amide): ~1.34 Å | Confirms expected bond orders and can reveal electronic effects of substituents. |

| Torsion Angles | e.g., Phenyl-Thiazole torsion | Defines the 3D conformation of the molecule, revealing how different ring systems are oriented. |

| Intermolecular Bonds | N-H···O Hydrogen Bonds | Identifies the specific non-covalent interactions that hold the molecules together in the crystal lattice.[12] |

Application in Rational Drug Design

The precise 3D structure is not an academic endpoint; it is a critical input for the iterative cycle of drug design.

Caption: Integration of crystal structure data into drug design.

-

Validating Molecular Models: The experimental crystal structure serves as the ultimate benchmark for validating and refining computational models, such as those used in molecular docking.[2][13] It confirms the low-energy conformation of the ligand, which is critical for accurately predicting binding poses within a biological target.

-

Informing Structure-Activity Relationships (SAR): Crystal structures of a series of analogues can reveal subtle but critical differences in conformation or intermolecular interactions that explain changes in biological activity. For example, an intramolecular hydrogen bond observed in the crystal structure might pre-organize the molecule into a bioactive conformation, explaining its high potency.

-

Guiding Future Synthesis: By revealing the precise 3D shape and points of intermolecular interaction, a crystal structure allows chemists to design new analogues with modifications aimed at enhancing binding affinity, improving solubility, or altering other drug-like properties in a rational, data-driven manner.

Conclusion

The determination of the crystal structure of this compound analogues is a powerful, multi-step process that provides unambiguous and high-resolution insight into their molecular architecture. From the foundational and often arduous task of growing diffraction-quality crystals to the intricate process of X-ray data collection and refinement, each step is guided by principles of chemical and physical causality. The resulting structural model is not merely a picture but a quantitative dataset that is fundamental to modern, structure-based drug discovery. For researchers in this field, mastering these techniques is essential for translating promising chemical scaffolds into effective therapeutic agents.

References

-

Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Cheung, E. Y., & Fujii, K. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan. [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

-

Hughes, D. L. (2024). How to grow crystals for X-ray crystallography. IUCrJ. [Link]

-

Abosadiya, M., et al. (2021). Single crystal X-ray structure analysis for two thiazolylazo indole dyes. ResearchGate. [Link]

-

David, W. I. F., et al. (2024). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B. [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules. [Link]

-

Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry. [Link]

-

Chen, P., et al. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wazalwar, S. S., et al. (2020). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. ResearchGate. [Link]

-

Wang, X., et al. Supporting Information Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. ACS Omega. [Link]

-

Halim, L. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

-

Kumar, D., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

-

PubChem. 2-(2-Phenylethyl)-1,3-thiazole-5-carbothioamide. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Thiazolecarboxamide. National Center for Biotechnology Information. [Link]

-

Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

-

Saint Petersburg State University. Single crystal X-ray diffraction analysis. SPbU Research Park. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]

-

PubChem. 2,4-Dimethyl-1,3-thiazole-5-carbothioamide. National Center for Biotechnology Information. [Link]

-

Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. CCDC. [Link]

-

Kassab, A. E. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

-

BiŌkeanós. The Cambridge Structural Database. BiŌkeanós. [Link]

-

Iowa Research Online. CCDC 2347865: Experimental Crystal Structure Determination. University of Iowa. [Link]

-

Al-wsmani, M. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules. [Link]

-

Singh, S., et al. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How To [chem.rochester.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. geo.umass.edu [geo.umass.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Thiazole-5-carbothioamide

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds, both of natural and synthetic origin.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. Thiazole-5-carbothioamide, a key derivative, serves as a versatile building block in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.[2] The replacement of the carbonyl oxygen in the more common carboxamide with a sulfur atom to form a thioamide group significantly alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. This comprehensive guide provides an in-depth exploration of the critical physicochemical properties of this compound, offering both theoretical grounding and practical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important molecular entity.

Molecular Identity and Structural Elucidation

A precise understanding of a molecule's structure is the foundation of all physicochemical investigations. This compound is systematically named 1,3-thiazole-5-carbothioamide.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂S₂ | [2] |

| Molecular Weight | 144.22 g/mol | [2] |

| CAS Number | 409110-07-2 | [2] |

| Appearance | Yellow Solid | [2] |

| Storage | 0-8 °C | [2] |

For comparative purposes, the closely related Thiazole-5-carboxamide (CAS: 74411-19-1) possesses a molecular weight of 128.15 g/mol .[3]

Synthesis and Purification: A Practical Approach

The synthesis of thiazole derivatives is often achieved through the Hantzsch thiazole synthesis.[4] While various specific protocols exist for substituted thiazoles, a general and robust method for preparing the parent this compound would involve the reaction of a suitable α-halocarbonyl compound with a thioamide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of an appropriate α-halo-β-oxoacetonitrile derivative.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is crucial to obtain a sample suitable for physicochemical characterization. Column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is a standard and effective method.[6] The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC).

Core Physicochemical Properties and Their Determination

The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. The following sections detail the key parameters for this compound and the established methodologies for their determination.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity. A sharp melting point range is characteristic of a pure compound.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the purified, dry this compound is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used for the determination.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of a compound in various media is a critical factor influencing its absorption, distribution, and overall bioavailability. A comprehensive solubility profile is essential for formulation development.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including water, buffered solutions at different pH values (e.g., pH 2.0, 7.4, and 9.0), ethanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting saturated solutions are filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

The general solubility of thiazoles is described as soluble in alcohol, ether, and acetone, and slightly soluble in water.[7] The presence of the thioamide group, with its potential for hydrogen bonding, will influence the solubility of this compound. A detailed experimental determination is necessary to quantify its solubility in various media.

Acidity and Basicity (pKa): Governing Ionization and Interactions

The pKa value(s) of a molecule dictate its ionization state at a given pH. This is of paramount importance as it affects solubility, membrane permeability, and interactions with biological targets. The thiazole ring itself is weakly basic.[8]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Rationale: This method relies on the principle that the UV-Vis absorption spectrum of a compound changes as its ionization state changes with pH.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: A series of buffers covering a wide pH range (e.g., from pH 2 to 12) are prepared.

-

Spectral Acquisition: A small aliquot of the stock solution is added to each buffer, and the UV-Vis spectrum is recorded for each solution.

-

Data Analysis: The absorbance at a wavelength where the ionized and un-ionized forms have different absorptivities is plotted against pH. The pKa is the pH at which the concentrations of the two forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

The pKa of the conjugate acid of the thiazole ring is approximately 2.5.[9] For some 2-substituted-4-hydroxy-1,3-thiazoles, pKa values in the range of 6.6 to 6.9 have been reported.[10] The pKa of this compound will be influenced by the electron-withdrawing nature of the carbothioamide group and the potential for protonation of the thioamide nitrogen.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of a compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophoric system. For thiazole derivatives, absorption maxima are typically observed in the range of 326–366 nm, corresponding to π–π* transitions of the aromatic rings.[11][12]

Experimental Protocol: UV-Vis Spectral Analysis

-

Solvent Selection: A UV-transparent solvent, such as ethanol or methanol, is used.

-

Sample Preparation: A dilute solution of this compound of known concentration is prepared.

-

Spectral Acquisition: The UV-Vis spectrum is recorded over a suitable wavelength range (e.g., 200-800 nm) using a spectrophotometer, with the pure solvent as a blank.

-

Data Interpretation: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard 1H and 13C NMR spectra are recorded. Advanced techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.

-

Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Expected NMR Spectral Features for this compound:

-

¹H NMR:

-

Singlets for the protons on the thiazole ring.[13]

-

A broad singlet for the -NH₂ protons of the thioamide group.

-

-

¹³C NMR:

-

Distinct signals for the carbon atoms of the thiazole ring.

-

A downfield signal for the carbon of the C=S group.

-

For comparison, the 1H NMR spectrum of N-(4-(2-(4-Fluorobenzyl)thiazol-4-yl)phenyl)-2-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide shows a singlet at 2.75 ppm for the thiazole-CH3 protons.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol: Mass Spectrometric Analysis

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this class of compounds.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) is used to obtain an accurate mass measurement.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined.

-

Data Interpretation: The accurate mass is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways.

The mass spectra of thiazole derivatives often show characteristic fragmentation patterns, including cleavage of the thiazole ring.[14]

Structural Confirmation by X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure.

The crystal structures of several thiazole derivatives have been reported, providing valuable insights into their solid-state conformations and packing arrangements.[5][15][16]

Visualizing the Physicochemical Investigation Workflow

The following diagram illustrates the logical flow of the physicochemical characterization of this compound.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. thiazole-5-carboxamide CAS#: 74411-19-1 [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. researchgate.net [researchgate.net]

- 13. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallographic analysis of 3-(2'-phenyl-2,4'-bithiazole-4-carboxamido) propyldimethylsulphonium iodide, an analogue of the DNA-binding portion of bleomycin A2. - UCL Discovery [discovery.ucl.ac.uk]

A Senior Application Scientist's Guide to the Initial Biological Screening of Thiazole-5-carbothioamide Compounds

Section 1: Introduction to the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique structural properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6][7] Clinically approved drugs such as the kinase inhibitor Dasatinib underscore the therapeutic potential of this chemical class.[3][8][9]

This guide focuses on establishing a robust, efficient, and scientifically sound strategy for the initial biological screening of a novel series of Thiazole-5-carbothioamide compounds. As a Senior Application Scientist, my objective is not merely to provide protocols, but to instill a strategic mindset. We will explore the causality behind experimental choices, ensuring that each step logically builds upon the last to create a comprehensive preliminary profile of the compounds' biological potential.

Section 2: Designing a Strategic Screening Cascade

A haphazard approach to screening wastes resources and generates noisy, uninterpretable data. A well-designed screening cascade is paramount.[10][11] It is a tiered, hierarchical system of assays that efficiently filters a library of compounds, progressively enriching for those with the desired biological activity and drug-like properties while eliminating unsuitable candidates early.[11][12][13]

The primary objective is to enable swift, evidence-based decision-making.[11] Our cascade is designed to first establish a foundational safety profile, then explore the most probable areas of efficacy based on the known activities of the broader thiazole class.

Section 3: Tier 1 - Foundational Cytotoxicity Profiling

Rationale: Before investigating specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of the compounds. A compound that indiscriminately kills all cells is a pan-assay interference compound (PAIN) or a simple toxin, not a specific drug candidate.[13] The MTT assay is a robust, cost-effective, and high-throughput colorimetric method to assess metabolic activity, which serves as a proxy for cell viability.[14][15]

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[14][16]

1. Reagent Preparation:

-

MTT Stock Solution (5 mg/mL): Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize through a 0.2 µm filter and store at -20°C, protected from light.[16]

-

Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.

2. Cell Plating:

-

Seed cells (e.g., HeLa or A549 for a general screen) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

3. Compound Treatment:

-

Prepare serial dilutions of the thiazole compounds in culture medium. A typical starting range is 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

-

Include control wells:

-

Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compounds.

-

Untreated Control: Cells in medium only.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

-

Incubate for 48-72 hours.

4. Assay Execution:

-

Add 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Incubate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

5. Data Acquisition and Analysis:

-

Measure the absorbance at 570-590 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

| Compound ID | Description | IC₅₀ (µM) on A549 cells |

| TH-001 | This compound core | > 100 |

| TH-002 | 2-chlorophenyl substituted | 48.5 |

| TH-003 | 4-methoxyphenyl substituted | > 100 |

| Doxorubicin | Positive Control | 0.8 |

Table 1: Example cytotoxicity data for a hypothetical set of thiazole compounds.

Section 4: Tier 2 - Primary Activity Screening

Based on extensive literature, thiazole derivatives are frequently reported to possess anticancer, antimicrobial, and anti-inflammatory activities.[3][4][6] Therefore, our Tier 2 screening will focus on these three areas. Compounds exhibiting an IC₅₀ > 50 µM in the foundational cytotoxicity screen are generally considered non-toxic and are prioritized for these assays.

Anticancer Screening: In Vitro Kinase Inhibition Assay

Rationale: Many thiazole-containing drugs, like Dasatinib, function as kinase inhibitors.[3][9] Kinases are crucial nodes in signaling pathways that control cell proliferation and survival, and their dysregulation is a hallmark of cancer.[3][8] An in vitro kinase assay directly measures a compound's ability to inhibit the enzymatic activity of a specific kinase. The ADP-Glo™ assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the reaction.[17][18]

Protocol: ADP-Glo™ Kinase Assay (General)

This protocol provides a general framework for assessing inhibition of a target kinase (e.g., a tyrosine kinase like Src or Abl).

1. Reagent Preparation:

-

Prepare serial dilutions of test compounds in kinase buffer.

-

Dilute the target kinase enzyme and its specific substrate peptide to working concentrations in kinase buffer as recommended by the supplier.

2. Kinase Reaction:

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of the diluted kinase enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.[19]

-

Incubate at room temperature for 60 minutes.

3. Signal Generation and Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction, producing light.[17]

-

Incubate at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

-

Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[18]

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

Rationale: Thiazole derivatives have shown significant promise as antimicrobial agents, acting against both Gram-positive and Gram-negative bacteria.[1][4][20] The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring a compound's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[21][22] The broth microdilution method is a standardized and widely used technique for determining MIC values.[22][23]

Protocol: Broth Microdilution MIC Assay